(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol
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Overview
Description
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol is a naturally occurring polyketide compound isolated from the fungus Alternaria brassicicola. It is known for its unique structure, which includes an eleven-carbon chain with two epoxides and six stereogenic centers . This compound has garnered significant attention due to its ability to inhibit histone deacetylases (HDACs), making it a potential candidate for therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol can be synthesized through a series of chemical reactions involving polyketide synthase enzymes. The biosynthesis involves the incorporation of acetate units into a growing polyketide chain, followed by cyclization and epoxidation to form the final structure . The key steps include:
Polyketide Chain Formation: The initial step involves the formation of a linear polyketide chain through the action of polyketide synthase enzymes.
Cyclization and Epoxidation: The linear chain undergoes cyclization and epoxidation to form the characteristic epoxide rings of depudecin.
Industrial Production Methods: Industrial production of depudecin typically involves the fermentation of the fungus Alternaria brassicicola under controlled conditions. The fermentation broth is then extracted and purified to isolate depudecin . Advances in biotechnology have enabled the optimization of fermentation conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction of depudecin can lead to the formation of alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the epoxide rings, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions at the epoxide rings.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives .
Scientific Research Applications
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol exerts its effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression . By inhibiting HDACs, depudecin promotes histone acetylation, resulting in relaxed chromatin structure and increased gene expression . This mechanism is particularly relevant in cancer therapy, where depudecin can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis .
Comparison with Similar Compounds
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol is unique among HDAC inhibitors due to its natural origin and distinct chemical structure. Similar compounds include:
Trichostatin A: A well-known HDAC inhibitor with a different chemical structure but similar mechanism of action.
Vorinostat: A synthetic HDAC inhibitor used in cancer therapy.
Romidepsin: Another natural HDAC inhibitor with a cyclic peptide structure.
This compound’s uniqueness lies in its polyketide structure and the presence of multiple stereogenic centers, which contribute to its specific interactions with HDACs .
Properties
Molecular Formula |
C11H16O4 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8+,9+,10-,11+/m1/s1 |
InChI Key |
DLVJMFOLJOOWFS-VJIFSZOSSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O |
Canonical SMILES |
CC(C1C(O1)C=CC2C(O2)C(C=C)O)O |
Synonyms |
depudecin |
Origin of Product |
United States |
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